Vinylpyrrolidone vinyl alcohol

Descripción general

Descripción

Vinylpyrrolidone vinyl alcohol is a copolymer composed of polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone). This compound is known for its excellent film-forming, adhesive, and emulsifying properties. It is widely used in various applications due to its biocompatibility, non-toxicity, and water solubility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Vinylpyrrolidone vinyl alcohol can be synthesized through various methods, including radiation-induced polymerization and chemical crosslinking. One common method involves the gamma irradiation of aqueous solutions of polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone), resulting in the formation of hydrogels . Another method involves the incorporation of silica nanoparticles to enhance the thermal and wettability properties of the copolymer .

Industrial Production Methods

In industrial settings, the copolymer is often produced by blending polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone) in specific ratios, followed by irradiation or chemical crosslinking to achieve the desired properties. The use of eco-friendly methods, such as incorporating vitamin B1-modified silica nanoparticles, has also been explored to improve the characteristics of the copolymer .

Análisis De Reacciones Químicas

Types of Reactions

Vinylpyrrolidone vinyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the copolymer, such as hydroxyl and carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the copolymer.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of aldehydes or carboxylic acids, while reduction reactions may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Vinylpyrrolidone vinyl alcohol has a wide range of scientific research applications, including:

Biomedical Applications: The copolymer is used in the development of hydrogels for wound dressings, drug delivery systems, and tissue engineering.

Environmental Applications: It is employed in water treatment processes due to its ability to adsorb heavy metals and other contaminants.

Industrial Applications: The copolymer is used in the production of adhesives, coatings, and packaging materials.

Mecanismo De Acción

The mechanism of action of poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone) involves its ability to form hydrogen bonds with various substrates, enhancing its adhesive and film-forming properties. The copolymer’s hydrophilic nature allows it to interact with water molecules, making it suitable for applications in aqueous environments .

Comparación Con Compuestos Similares

Vinylpyrrolidone vinyl alcohol is often compared with other similar compounds, such as polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone). While polyvinyl alcohol is known for its biodegradability and mechanical strength, poly(N-vinyl-2-pyrrolidone) is recognized for its high hydrophilicity and biocompatibility . The copolymer combines the advantageous properties of both components, making it unique and versatile for various applications .

List of Similar Compounds

- Polyvinyl alcohol

- Poly(N-vinyl-2-pyrrolidone)

- Polyvinyl acetate

Propiedades

Número CAS |

26008-54-8 |

|---|---|

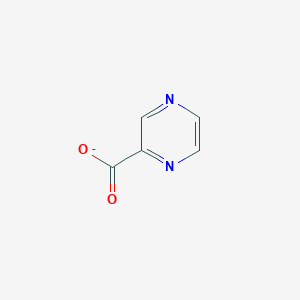

Fórmula molecular |

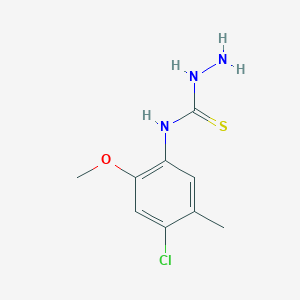

C8H13NO2 |

Peso molecular |

155.19 g/mol |

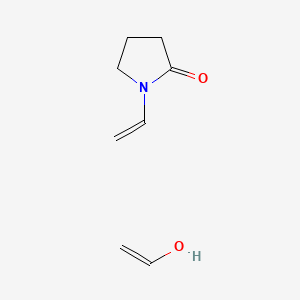

Nombre IUPAC |

ethenol;1-ethenylpyrrolidin-2-one |

InChI |

InChI=1S/C6H9NO.C2H4O/c1-2-7-5-3-4-6(7)8;1-2-3/h2H,1,3-5H2;2-3H,1H2 |

Clave InChI |

TYNQZTVRQFTNOF-UHFFFAOYSA-N |

SMILES |

C=CN1CCCC1=O.C=CO |

SMILES canónico |

C=CN1CCCC1=O.C=CO |

Sinónimos |

P(VA-co-NVP) poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[5-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1225949.png)

![N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225953.png)

![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)

![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)

![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)

![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)